molecular formula C17H25BrN2O3 B1532633 tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate CAS No. 486422-47-3

tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate

Cat. No.: B1532633
CAS No.: 486422-47-3
M. Wt: 385.3 g/mol
InChI Key: HFJXWIUUWYOUMU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a 2-(4-bromophenoxy)ethyl substituent at the 4-position of the piperazine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-6-4-14(18)5-7-15/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJXWIUUWYOUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

A common precursor is tert-Butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate, which undergoes reduction to the corresponding amine, tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate, before further functionalization.

Reduction of Nitro to Amine

  • Reagents and Conditions : Sodium dithionite and sodium carbonate in a methanol/water mixture at 70°C.
  • Procedure : The nitro compound is dissolved in methanol and added dropwise to an aqueous solution of sodium carbonate and sodium dithionite. The reaction proceeds until complete consumption of the nitro compound.
  • Workup : Methanol is evaporated under reduced pressure, and the aqueous phase is extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated to yield the amine as a pale yellow foam.
  • Yield : Approximately 97% yield reported for this step.

Protection and Deprotection Steps

  • The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the piperazine nitrogen during alkylation and other transformations.
  • Boc protection is generally achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • Deprotection, if required, is done under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Automated and Capsule-Based Synthesis Approaches

Recent advances in automated organic synthesis provide alternative preparation methods for piperazine derivatives, including tert-butyl protected compounds:

  • Automated Console Synthesis : Utilizes a programmable console with modules controlling valves, pumps, heaters, and stirrers to perform multi-step synthesis with minimal manual intervention.
  • Reaction Monitoring : Thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress.
  • Purification : Flash chromatography on silica gel is used for product isolation.
  • Reagents : Polystyrene-supported triphenylphosphine, molecular sieves, and copper triflate are examples of reagents used in automated processes.
  • Solvents : Anhydrous tetrahydrofuran (THF), dimethylformamide (DMF), dichloromethane (DCM), methanol (MeOH), and hexafluoroisopropanol (HFIP) are commonly employed.
  • Temperature Control : Reactions are conducted under nitrogen atmosphere with precise temperature control (e.g., 35-50°C) to optimize yields.

The automated procedure involves sequential commands to control solvent addition, stirring, heating, and reagent dosing, enabling efficient synthesis of complex piperazine derivatives.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Nitro reduction to amine Sodium dithionite, sodium carbonate 70°C Methanol/Water 97 High yield; aqueous-organic biphasic system
Alkylation with bromophenoxyethyl halide Base (e.g., K2CO3), alkyl halide Mild heating DMF/Acetonitrile Not specified Standard SN2 reaction, Boc protection intact
Boc protection Di-tert-butyl dicarbonate, base Room temp DCM or THF High Protects piperazine nitrogen
Automated synthesis Programmed console with controlled reagent dosing 35-50°C Various (DCM, THF) Variable Enables reproducibility and scale-up

Research Findings and Notes

  • The reduction of nitro groups using sodium dithionite is efficient and mild, preserving sensitive functional groups such as the Boc protecting group.
  • Automated synthesis platforms enhance reproducibility, reduce human error, and allow for complex multi-step synthesis with precise control over reaction parameters.
  • The Boc group provides stability during alkylation and can be selectively removed for further functionalization.
  • Purification by flash chromatography is effective for isolating high-purity products after each synthetic step.
  • Reaction monitoring by TLC and NMR ensures reaction completeness and product identity.

Chemical Reactions Analysis

tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide .

Scientific Research Applications

tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Data Table

Substituent Type Example Compound Physical State Yield/Purity Key Features/Applications Reference
4-Bromophenoxyethyl Target compound (hypothetical) Not reported N/A Model for drug design N/A
3-Bromophenoxyethyl tert-Butyl 4-[2-(3-bromophenoxy)ethyl]piperazine-1-carboxylate Not reported Not reported Positional isomer
Pyrimidinyl-indole Compound 25 () Pale yellow solid 77% yield CYP121A1 inhibitor candidate
4-Bromo-3-methylbenzyl tert-Butyl 4-(4-bromo-3-methylbenzyl)piperazine-1-carboxylate Not reported Not reported Brominated aromatic substituent
3-Methylbenzyl tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate Colorless oil 98% yield High-yield synthesis
Diazoacetyl tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Crystalline solid Not reported Reactive for C–H insertion
Methylaminoethyl tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate Not reported 95% purity Protein degrader intermediate

Biological Activity

tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate (CAS No. 486422-47-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C17H25BrN2O3
  • Molecular Weight : 385.3 g/mol
  • Structure : The compound features a piperazine ring substituted with a tert-butyl group and a 4-bromophenoxyethyl moiety, which contributes to its biological properties .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated the compound's potential neuroprotective effects. For instance, it has been shown to reduce oxidative stress markers in astrocyte cultures exposed to amyloid-beta peptides, indicating a protective effect against neurotoxicity associated with Alzheimer's disease .

In Vivo Studies

In vivo studies using rodent models have assessed the compound's efficacy in mitigating cognitive decline induced by scopolamine. Results indicated that treatment with this compound led to improved cognitive function and reduced oxidative stress markers compared to control groups .

Case Studies

A recent investigation into the compound's effects on cancer cell lines revealed promising results. The compound exhibited selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells, suggesting a potential role in cancer therapeutics .

Data Table

Study Type Findings Reference
In VitroReduced Aβ-induced oxidative stress in astrocytes
In VivoImproved cognitive function in scopolamine-treated rats
Cancer ResearchSelective cytotoxicity towards tumor cells

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 4-(4-bromophenoxy)ethyl derivatives and tert-butyl piperazine-1-carboxylate precursors. Key parameters include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability .
  • Base choice : Triethylamine or sodium carbonate to neutralize HCl byproducts .
  • Temperature control : Room temperature for stepwise coupling to avoid side reactions like over-oxidation . Example: A two-step protocol (alkylation followed by Boc protection) achieved 79% yield under mild conditions in THF .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm structural integrity, with key peaks for the tert-butyl group (~1.4 ppm) and aromatic protons (~7.3 ppm) .
  • HPLC : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA) ensures >95% purity .
  • Mass spectrometry : ESI-MS detects the molecular ion [M+H]+^+ at m/z 355.27 .

Q. How does the bromophenoxy group influence reactivity in cross-coupling reactions?

The 4-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Pd-catalyzed amination : Substitution with amines under Pd(OAc)2_2/XPhos generates arylpiperazine derivatives .
  • Optimization : Use polar aprotic solvents (DMF) and elevated temperatures (80–100°C) for efficient coupling .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Metabolic stability assays : Compare hepatic microsomal stability (e.g., rat/human S9 fractions) to identify rapid clearance pathways .
  • Plasma protein binding : Use equilibrium dialysis to assess free fraction availability, which may explain efficacy gaps in vivo .
  • Structural analogs : Replace the bromine with electron-withdrawing groups (e.g., CN) to enhance target affinity and reduce off-target effects .

Q. How can computational modeling predict the compound’s conformational stability in solution?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify low-energy conformers .
  • MD simulations : Solvate in explicit water (AMBER force field) to study torsional flexibility of the piperazine ring .
  • X-ray crystallography : Single-crystal analysis reveals intermolecular interactions (e.g., C–H···O bonds) stabilizing the solid-state structure .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

  • Continuous flow chemistry : Enhances reproducibility and reduces reaction times (e.g., telescoped alkylation/Boc protection) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
  • Purification : Use silica-free methods (e.g., acid-base extraction) to avoid column degradation at larger scales .

Methodological Notes

  • Synthetic contradictions : Discrepancies in yields may arise from trace moisture in solvents; use molecular sieves for moisture-sensitive steps .
  • Biological data normalization : Always include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
  • Crystallography limitations : Solution-phase conformers may differ from solid-state structures; validate with NOESY NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate
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tert-Butyl 4-(2-(4-bromophenoxy)ethyl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.